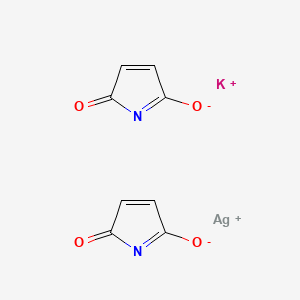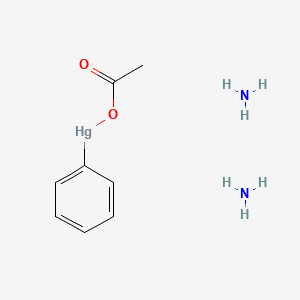
7432-S-trans sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7432-S-trans sodium salt, also known by its IUPAC name disodium; (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, is a compound with significant antibacterial properties. It is a new oral cephem antibiotic that is well absorbed from the intestinal mucosa.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7432-S-trans sodium salt involves several steps. One common method includes the reaction of diphenylmethyl 2-(2-benzyloxycarbonylamino-4-thiazolyl)acetate with diphenylmethyl formate in the presence of sodium hydride. This reaction produces a hydroxymethylene acetate, which is then subjected to a Wittig reaction with phosphorane to yield a diester. The diester is treated with trifluoroacetic acid to afford a mixture of monoacids. These monoacids are then coupled with 7-aminocephem to produce cephem esters, which are finally deprotected to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical use.
化学反応の分析
Types of Reactions
7432-S-trans sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
7432-S-trans sodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of cephem antibiotics.
Biology: The compound is studied for its interaction with bacterial penicillin-binding proteins and its antibacterial activity.
Medicine: It is being researched for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: The compound is used in the development of new antibacterial agents and in the study of drug resistance mechanisms.
作用機序
7432-S-trans sodium salt exerts its antibacterial effects by binding to bacterial penicillin-binding proteins, which are essential for cell wall synthesis. This binding inhibits the transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. The compound has a high affinity for penicillin-binding protein 3 in Escherichia coli and other bacteria, making it effective against a wide range of bacterial species .
類似化合物との比較
Similar Compounds
Cefaclor: Another oral cephalosporin antibiotic with similar antibacterial properties.
Cefixime: A third-generation cephalosporin with a broader spectrum of activity.
Ceftibuten: Known for its high oral bioavailability and effectiveness against respiratory tract infections.
Uniqueness
7432-S-trans sodium salt is unique due to its high binding affinity for penicillin-binding protein 3 and its effectiveness against a wide range of bacterial species, including those resistant to other antibiotics. Its oral bioavailability and stability make it a promising candidate for further development and use in clinical settings .
特性
CAS番号 |
97547-76-7 |
|---|---|
分子式 |
C15H12N4Na2O6S2 |
分子量 |
454.4 g/mol |
IUPAC名 |
disodium;(6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxylatobut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C15H14N4O6S2.2Na/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);;/q;2*+1/p-2/b6-1+;;/t10-,13-;;/m1../s1 |
InChIキー |
BZEMMXYCXPPDCE-BATFEWGOSA-L |
異性体SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C/CC(=O)[O-])/C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)[O-])C3=CSC(=N3)N)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


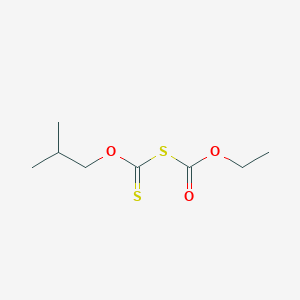
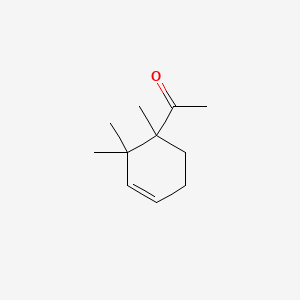

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
![strontium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13776837.png)
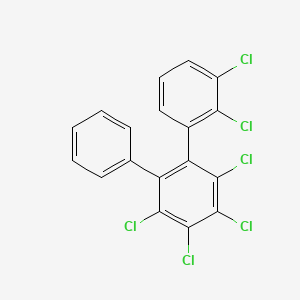
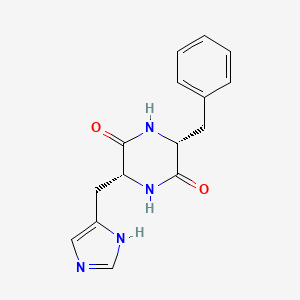

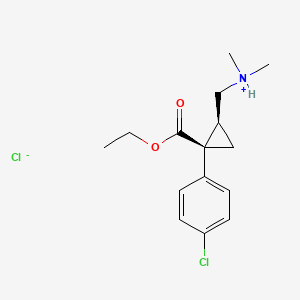
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
